
N-(4-phenoxyphenyl)-2-(2-pyrimidinylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenoxyphenyl)-2-(2-pyrimidinylthio)acetamide, commonly known as PP2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PP2 is a selective inhibitor of Src-family kinases, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival.
Scientific Research Applications
PP2 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. PP2 has been shown to inhibit the growth and metastasis of cancer cells by blocking the signaling pathways that promote tumor growth. PP2 has also been shown to reduce inflammation by inhibiting the activity of inflammatory cells. In addition, PP2 has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation.
Mechanism of Action
PP2 selectively inhibits Src-family kinases by binding to the ATP-binding site of the kinase domain. Src-family kinases play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival. By inhibiting the activity of Src-family kinases, PP2 blocks the signaling pathways that promote tumor growth and inflammation.
Biochemical and Physiological Effects:
PP2 has been shown to have several biochemical and physiological effects. PP2 inhibits the activity of Src-family kinases, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival. By inhibiting the activity of Src-family kinases, PP2 blocks the signaling pathways that promote tumor growth and inflammation. PP2 has also been shown to reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
PP2 has several advantages for lab experiments. PP2 is a small molecule inhibitor that can be easily synthesized and purified. PP2 is highly selective for Src-family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. However, PP2 also has some limitations for lab experiments. PP2 has low solubility in water, which can limit its use in certain experiments. PP2 is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
PP2 has several potential future directions for research. One potential direction is to investigate the therapeutic potential of PP2 in combination with other drugs for the treatment of cancer and inflammation. Another potential direction is to investigate the role of Src-family kinases in other diseases such as neurodegenerative diseases. Finally, further research is needed to optimize the synthesis method of PP2 to improve its solubility and reduce its cost.
Conclusion:
In conclusion, PP2 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PP2 selectively inhibits Src-family kinases, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival. PP2 has several biochemical and physiological effects, including reducing oxidative stress and inflammation. While PP2 has several advantages for lab experiments, it also has some limitations. Further research is needed to investigate the therapeutic potential of PP2 in combination with other drugs and to optimize its synthesis method.
Synthesis Methods
PP2 can be synthesized using a multi-step process. The first step involves the synthesis of 4-phenoxyphenylacetic acid, which is then reacted with thionyl chloride to form 4-phenoxyphenylacetyl chloride. In the next step, 2-mercaptopyrimidine is reacted with 4-phenoxyphenylacetyl chloride to form PP2. The final product is purified using column chromatography.
properties
IUPAC Name |
N-(4-phenoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(13-24-18-19-11-4-12-20-18)21-14-7-9-16(10-8-14)23-15-5-2-1-3-6-15/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJEDNCEZDVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

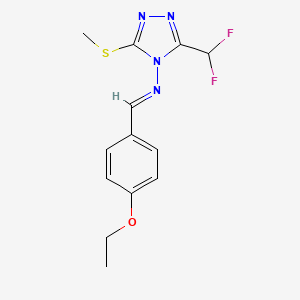
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5783889.png)

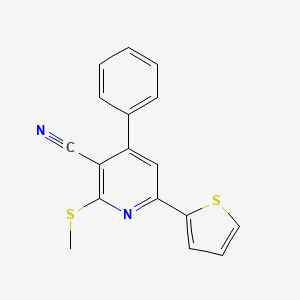
![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)
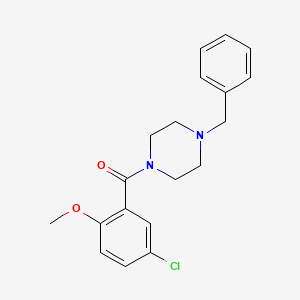
![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
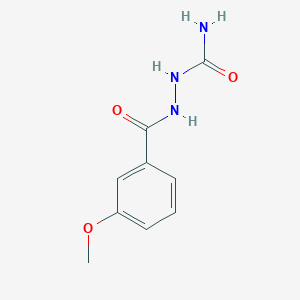
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)
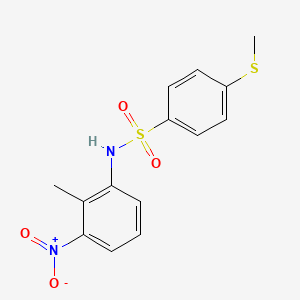
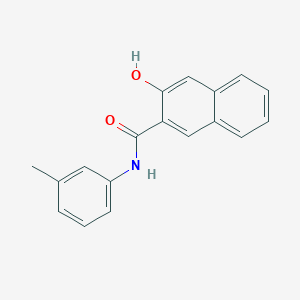
![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)